molecular formula C11H11NO2S B3596007 N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3596007
M. Wt: 221.28 g/mol
InChI Key: BTSKZYGUYIHVCJ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE: is a heterocyclic compound that combines furan and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. The compound’s structure includes a furan ring attached to a thiophene ring via a carboxamide linkage, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The furan and thiophene rings are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives such as furan-2,5-dione and thiophene-2,5-dione.

    Reduction: Reduced derivatives like tetrahydrofuran and tetrahydrothiophene.

    Substitution: Various substituted furans and thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

Biology:

    Antimicrobial Agents: Due to its heterocyclic structure, the compound exhibits potential antimicrobial activity against various bacterial strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry:

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

    Furan-2-carboxamide: Shares the furan ring but lacks the thiophene moiety.

    Thiophene-3-carboxamide: Contains the thiophene ring but not the furan ring.

    N-(2-Furylmethyl)-2-thiophenecarboxamide: Similar structure but with different substitution patterns.

Uniqueness: N-[(FURAN-2-YL)METHYL]-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and biological activities, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8-5-9(7-15-8)11(13)12-6-10-3-2-4-14-10/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKZYGUYIHVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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